molecular formula C8H14O B14423292 3-Ethyl-2-methylcyclopentan-1-one CAS No. 85180-69-4

3-Ethyl-2-methylcyclopentan-1-one

Cat. No.: B14423292
CAS No.: 85180-69-4
M. Wt: 126.20 g/mol
InChI Key: OXNVQEPNORMJHR-UHFFFAOYSA-N
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Description

3-Ethyl-2-methylcyclopentan-1-one is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a five-membered ring with an ethyl group and a methyl group attached to it. The molecular formula of this compound is C8H14O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-methylcyclopentan-1-one can be achieved through various synthetic routes. One common method involves the alkylation of cyclopentanone with ethyl and methyl groups. This can be done using Grignard reagents or organolithium compounds under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the alkylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-methylcyclopentan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethyl and methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-Ethyl-2-methylcyclopentan-1-one has various applications in scientific research, including:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-2-methylcyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Methylcyclopentanone: Similar structure but lacks the ethyl group.

    2-Methylcyclopentanone: Similar structure but with the methyl group at a different position.

    Cyclopentanone: The parent compound without any alkyl substitutions.

Uniqueness

3-Ethyl-2-methylcyclopentan-1-one is unique due to the presence of both ethyl and methyl groups on the cyclopentanone ring. This structural feature imparts distinct chemical properties and reactivity compared to its analogs, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

85180-69-4

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

3-ethyl-2-methylcyclopentan-1-one

InChI

InChI=1S/C8H14O/c1-3-7-4-5-8(9)6(7)2/h6-7H,3-5H2,1-2H3

InChI Key

OXNVQEPNORMJHR-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(=O)C1C

Origin of Product

United States

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